molecular formula C18H25N3O2 B2727501 N-[(2-methoxyphenyl)methyl]-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide CAS No. 1444034-17-6

N-[(2-methoxyphenyl)methyl]-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide

Cat. No. B2727501
CAS RN: 1444034-17-6
M. Wt: 315.417
InChI Key: QKZLLIXZUORSLL-UHFFFAOYSA-N
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Description

“N-[(2-methoxyphenyl)methyl]-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide” is a chemical compound with the empirical formula C12H13NO2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COC1=CC=C (C=C1)CC (NCC#C)=O . This indicates that the compound contains a methoxyphenyl group, a prop-2-yn-1-yl group, and a piperazin-1-yl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 203.24 . It is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources. It’s possible that it could interact with biological systems in a manner similar to other compounds containing similar functional groups .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . Precautionary measures include washing hands and face thoroughly after handling, and calling a poison center or doctor if the user feels unwell .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(4-prop-2-ynylpiperazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-4-9-20-10-12-21(13-11-20)15(2)18(22)19-14-16-7-5-6-8-17(16)23-3/h1,5-8,15H,9-14H2,2-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZLLIXZUORSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1OC)N2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methoxyphenyl)methyl]-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide

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